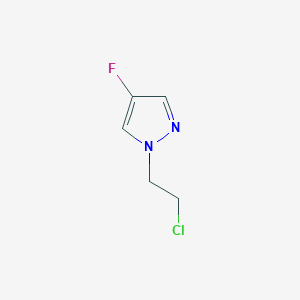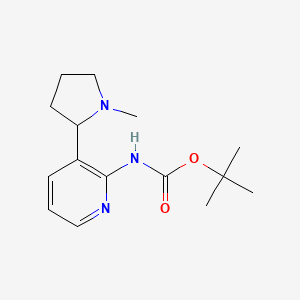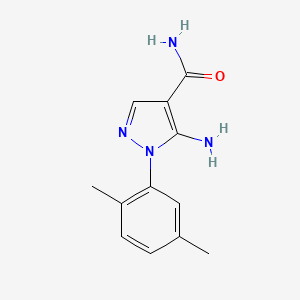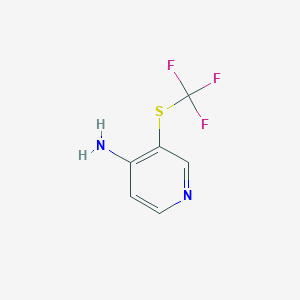
3-((Trifluoromethyl)thio)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Trifluoromethyl)thio)pyridin-4-amine is an organic compound that features a trifluoromethylthio group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trifluoromethyl)thio)pyridin-4-amine typically involves the introduction of the trifluoromethylthio group to the pyridine ring. One common method is the reaction of 4-aminopyridine with trifluoromethylthiolating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
3-((Trifluoromethyl)thio)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the trifluoromethylthio group or the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Applications De Recherche Scientifique
3-((Trifluoromethyl)thio)pyridin-4-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-((Trifluoromethyl)thio)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound has a similar structure but lacks the thio group, which can significantly alter its chemical properties and applications.
Trifluoromethylpyridine: Another related compound, often used in similar applications but with different reactivity and properties due to the absence of the amino group.
Uniqueness
3-((Trifluoromethyl)thio)pyridin-4-amine is unique due to the presence of both the trifluoromethylthio and amino groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C6H5F3N2S |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
3-(trifluoromethylsulfanyl)pyridin-4-amine |
InChI |
InChI=1S/C6H5F3N2S/c7-6(8,9)12-5-3-11-2-1-4(5)10/h1-3H,(H2,10,11) |
Clé InChI |
FOGBOIFGNMNEBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1N)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


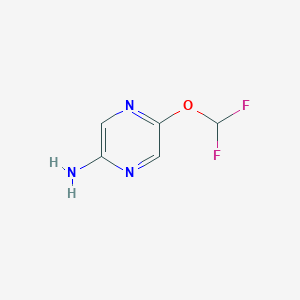
![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B11809551.png)
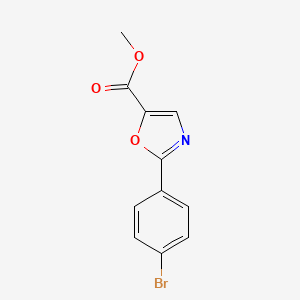
![1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11809557.png)

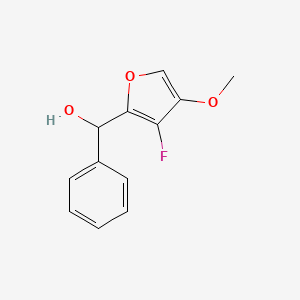
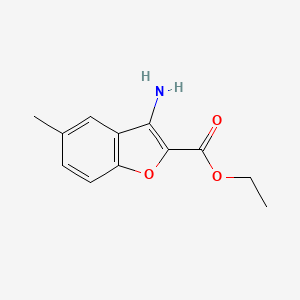

![3-(4-Isopropylbenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809604.png)
![(S)-1-(2-(6-Bromo-1H-benzo[D]imidazol-2-YL)pyrrolidin-1-YL)ethanone](/img/structure/B11809605.png)
